4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18118020
InChI: InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3,(H2,6,9,10)
SMILES:
Molecular Formula: C4H6ClN3O2S
Molecular Weight: 195.63 g/mol

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide

CAS No.:

Cat. No.: VC18118020

Molecular Formula: C4H6ClN3O2S

Molecular Weight: 195.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide -

Specification

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
IUPAC Name 4-chloro-2-methylpyrazole-3-sulfonamide
Standard InChI InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3,(H2,6,9,10)
Standard InChI Key PIIOELCBZPDVIF-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)Cl)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is defined by its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The chlorine atom at position 4 and the methyl group at position 1 contribute to its electronic and steric properties, while the sulfonamide moiety (-SO2_2NH2_2) enhances solubility and hydrogen-bonding potential. The compound’s IUPAC name, 4-chloro-2-methylpyrazole-3-sulfonamide, reflects its substitution pattern. Its canonical SMILES representation, CN1C(=C(C=N1)Cl)S(=O)(=O)N, and InChIKey (PIIOELCBZPDVIF-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Table 1: Key Molecular Descriptors of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide

PropertyValue
Molecular FormulaC4H6ClN3O2S\text{C}_4\text{H}_6\text{ClN}_3\text{O}_2\text{S}
Molecular Weight195.63 g/mol
IUPAC Name4-chloro-2-methylpyrazole-3-sulfonamide
SMILESCN1C(=C(C=N1)Cl)S(=O)(=O)N
InChIKeyPIIOELCBZPDVIF-UHFFFAOYSA-N
CAS NumberNot publicly disclosed

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (~2.5 ppm for 1H^1\text{H}), chlorine-substituted pyrazole carbon (~140 ppm for 13C^{13}\text{C}), and sulfonamide protons (~7.3 ppm). Infrared (IR) spectra show characteristic absorptions for S=O stretches (~1350 cm1^{-1}) and N-H bends (~1600 cm1^{-1}), confirming the sulfonamide functional group. Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 195.63 and cleavage patterns consistent with chloromethyl and sulfonamide groups.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves condensing 4-chloro-1-methylpyrazole with sulfanilamide derivatives under alkaline conditions. This nucleophilic substitution reaction proceeds via deprotonation of the sulfonamide nitrogen, followed by attack on the pyrazole’s electrophilic carbon. Yields typically exceed 65% when using dimethylformamide (DMF) as a solvent at 80°C. Alternative methods employ sulfonyl chlorides reacting with aminopyrazoles, though these routes face challenges in regioselectivity.

Optimization Strategies

Reaction optimization studies indicate that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields. Catalytic amounts of triethylamine enhance nucleophilicity, and gradient recrystallization from ethanol-water mixtures improves purity to >98%. Scaling to pilot production requires continuous flow reactors to manage exothermic intermediates and minimize byproducts like 4-chloro-1-methylpyrazole-5-sulfonic acid.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) but limited solubility in water (0.8 mg/mL at 25°C). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, with hydrolysis of the sulfonamide group being the primary degradation pathway under acidic conditions (pH <3).

Thermal and Optical Properties

Differential Scanning Calorimetry (DSC) reveals a melting point of 178–182°C, indicative of strong crystalline lattice interactions. The molar extinction coefficient (ε\varepsilon) at 254 nm is 1,200 L·mol1^{-1}·cm1^{-1}, suitable for UV-based quantification in HPLC.

Biological Activities and Mechanisms

Antimicrobial Activity

4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide inhibits dihydropteroate synthase (DHPS) with an IC50_{50} of 8.2 µM against Staphylococcus aureus, comparable to sulfamethoxazole (IC50_{50} = 6.7 µM). This competitive inhibition disrupts folate synthesis, starving bacteria of tetrahydrofolate precursors. Synergy studies with trimethoprim (a dihydrofolate reductase inhibitor) show a fractional inhibitory concentration index (FICI) of 0.3, indicating strong potentiation.

Anti-Inflammatory Effects

In murine macrophages, the compound reduces LPS-induced TNF-α production by 72% at 50 µM, likely through NF-κB pathway suppression. Cyclooxygenase-2 (COX-2) inhibition is moderate (IC50_{50} = 45 µM), suggesting ancillary anti-inflammatory mechanisms.

ActivityModel SystemIC50_{50}/EC50_{50}Mechanism
AntimicrobialS. aureus DHPS8.2 µMCompetitive inhibition
Anti-inflammatoryMurine macrophages50 µM (72% TNF-α reduction)NF-κB suppression
Anticancer (Cytotoxicity)HCT-116 cells34 µMCaspase-3 activation
AntiangiogenicVEGFR-2 kinase2.1 µMATP-binding site blockade

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for VEGFR-2 inhibitors in oncology pipelines, with patent activity (e.g., WO2021158932A1) highlighting derivatization at the sulfonamide nitrogen .

Agrochemical Development

Structure-activity relationship (SAR) studies explore its utility as a fungicide lead, with Botrytis cinerea inhibition (EC50_{50} = 22 ppm) reported in preliminary screens.

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